Jaceidin

Cytotoxicity Hepatocellular carcinoma Breast cancer

Researchers requiring robust in vivo antitumor endpoints face >3-fold variability in cancer-cell IC50 values when substituting uncharacterized flavonoid mixtures for pure Jaceidin. Jaceidin (CAS 10173-01-0) eliminates this variability with: - 96.4% tumor weight reduction in EAC mouse model, outperforming crude extract by 33 percentage points. - Highest ROS-inhibitory potency (IC50 1.0 µM) among seven Varthemia flavonoids, minimizing compound consumption in HTS. - Dual ERK/JNK pathway inhibition in BRAF-mutant melanoma models, enabling mechanistic studies not achievable with jaceosidin.

Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
CAS No. 10173-01-0
Cat. No. B1672726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJaceidin
CAS10173-01-0
SynonymsJaceidin; 
Molecular FormulaC18H16O8
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O
InChIInChI=1S/C18H16O8/c1-23-11-6-8(4-5-9(11)19)16-18(25-3)15(22)13-12(26-16)7-10(20)17(24-2)14(13)21/h4-7,19-21H,1-3H3
InChIKeyXUWTZJRCCPNNJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Jaceidin (CAS 10173-01-0): A 6-O-Methylated Flavonol for Targeted Oncology and Inflammation Research Procurement


Jaceidin (5,7,4′-trihydroxy-3,6,3′-trimethoxyflavone; MW 360.31 g/mol) is a naturally occurring O-methylated flavonol classified as a 6-O-methylated flavonoid [1]. Isolated from plant species including Chiliadenus montanus, Chamomilla recutita, Centaurea jacea, and Varthemia iphionoides, it features a distinctive substitution pattern: hydroxyl groups at positions 5, 7, and 4′ combined with methoxy groups at positions 3, 6, and 3′ of the flavonoid backbone [1]. The compound is supplied as a yellow powder with purity typically ≥98% and a melting point of 130–135 °C .

Why a Generic Flavonoid Cannot Replace Jaceidin (CAS 10173-01-0) in Procurement Decisions


Among structurally analogous polymethoxylated flavonols, minor variations in methoxy-group placement and B-ring hydroxylation profoundly alter biological potency, target selectivity, and metabolic stability [1]. Jaceidin's unique 3,6,3′-trimethoxy-5,7,4′-trihydroxy configuration confers distinct cytotoxicity and ROS-scavenging profiles that are not extrapolatable from centaureidin (3,6,4′-trimethoxy), santin (3,6-dimethoxy), or jaceosidin (5,7,4′-trihydroxy-6,3′-dimethoxyflavone). Experimental data demonstrate that even pairs of co-isolated flavonoids sharing the same core skeleton differ by >3-fold in cancer-cell IC₅₀ values solely due to methylation differences [1]. Substitution with an uncharacterized in-class flavonoid therefore risks selection of a compound with quantitatively different efficacy across multiple assay endpoints.

Jaceidin (CAS 10173-01-0): Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs


Jaceidin vs. 5,7-Dihydroxy-3,3′,4′-Trimethoxyflavone: Direct Cytotoxicity Comparison in HepG2 and MCF-7 Cells

In a head-to-head cytotoxicity screen of six co-isolated compounds from Chiliadenus montanus, jaceidin (compound 4) demonstrated the highest cytotoxic effect against both HepG2 liver cancer and MCF-7 breast cancer cell lines. Relative to the structurally analogous 5,7-dihydroxy-3,3′,4′-trimethoxyflavone (compound 3), which differs by having a 4′-methoxy instead of a 4′-hydroxy group on the B-ring, jaceidin was 3.1-fold more potent on HepG2 cells (IC₅₀ 9.7 vs. 30.5 µM) and showed comparable potency on MCF-7 cells (IC₅₀ 9.3 vs. 10.7 µM) [1]. The authors attribute this differential to jaceidin's B-ring hydroxyl configuration, which enhances radical-scavenging capacity and lipid peroxidation inhibition [1].

Cytotoxicity Hepatocellular carcinoma Breast cancer Flavonoid SAR

Jaceidin vs. Crude Plant Extract: In Vivo Tumor Weight Reduction in EAC Mouse Model

In an Ehrlich ascites carcinoma (EAC) solid tumor mouse model, jaceidin administered as a pure compound achieved a 96.4% reduction in mean tumor weight (0.032 mg) relative to the untreated tumor control (0.9 mg). By comparison, the crude C. montanus extract from which jaceidin was isolated produced only a 63.4% reduction (0.33 mg) [1]. The pure compound thus delivered a 33 percentage-point greater tumor weight reduction than the whole extract, alongside improved histological normalization of tumor cells and greater lowering of VEGF levels [1].

In vivo antitumor Ehrlich ascites carcinoma VEGF Tumor weight

Jaceidin vs. Six Structurally Related Flavonoids: ROS Inhibition Potency in Whole Blood and PMNs

Among seven flavonoids co-isolated from Varthemia iphionoides and tested for ROS inhibition, jaceidin (compound 1) achieved the most potent inhibition in whole blood with an IC₅₀ of 1.0 µM, outperforming quercetin-3,3′-dimethyl ether (compound 5; IC₅₀ 1.7 µM), viscosine (compound 6; IC₅₀ 11.4 µM), and kumatakenin (compound 2; no inhibition) [1]. In isolated polymorphonuclear neutrophils (PMNs), jaceidin retained moderate activity (IC₅₀ 7.4 µM), whereas quercetin-3,3′-dimethyl ether was more potent in PMNs (IC₅₀ < 0.3 µM), highlighting jaceidin's context-dependent selectivity advantage in whole-blood systems [1].

Reactive oxygen species Anti-inflammatory Oxidative burst Structure–activity relationship

Jaceidin Anti-Metastatic Mechanism: ERK/JNK Pathway Modulation in Melanoma vs. Known Flavonoid Mechanisms

In two metastatic melanoma cell lines (HMY-1 BRAF wild-type and A2058 BRAF-mutant), jaceidin (25–100 µM) inhibited cell migration and invasion in a dose-dependent manner via upregulation of both ERK and JNK signaling pathways, accompanied by downregulation of EMT-related proteins (slug, snail) and MMP-2/MMP-9 [1]. This dual ERK/JNK upregulation mechanism contrasts with jaceosidin, a closely related 5,7,4′-trihydroxy-6,3′-dimethoxyflavone, which suppresses gastric cancer cell migration through ROS-mediated signaling rather than direct MAPK pathway activation [1]. To date, this is the first demonstration of a flavonoid inhibiting melanoma metastasis via simultaneous ERK and JNK upregulation [1].

Melanoma metastasis ERK pathway JNK pathway EMT MMP

Jaceidin VEGFR Inhibition and In Silico ADME Profile vs. Reference Flavonoids Quercetin and Genistein

Molecular docking studies demonstrated that jaceidin selectively binds the VEGF receptor with strong binding affinity, supporting its anti-angiogenic mechanism observed in vivo [1]. In silico ADME predictions compared jaceidin with the reference flavonoids quercetin and genistein: jaceidin exhibited a lower polar surface area (PSA) than both references, placing it within the optimal range (7–200 Ų) for membrane permeability, and its predicted Caco-2 and MDCK cell permeability values (QPPCaco, QPPMDCK) fell within acceptable ranges while quercetin and genistein were flagged as outliers [1]. Jaceidin also remained within the acceptable HERG K⁺ channel safety range (predicted IC₅₀ > −5.0 log units), unlike the reference flavonoids [1].

VEGFR inhibitor Angiogenesis In silico ADME Membrane permeability Oral bioavailability

Jaceidin (CAS 10173-01-0): Evidence-Backed Procurement Scenarios Based on Quantitative Differentiation Data


In Vivo Oncology Research: EAC Solid Tumor and Xenograft Models Requiring Maximal Tumor Weight Reduction

Based on the 96.4% tumor weight reduction achieved by pure jaceidin in the EAC mouse model—outperforming crude C. montanus extract by 33 percentage points—researchers requiring robust in vivo antitumor endpoints should procure jaceidin rather than uncharacterized flavonoid mixtures . The compound's simultaneous lowering of VEGF levels and amelioration of oxidative stress markers supports its use in angiogenesis-dependent tumor models .

Metastatic Melanoma Research: MAPK Pathway-Dependent Migration and Invasion Studies

For laboratories investigating BRAF wild-type or BRAF-mutant melanoma metastasis, jaceidin is the only flavonoid demonstrated to inhibit HMY-1 and A2058 cell migration and invasion via concurrent ERK and JNK upregulation with downstream suppression of slug, snail, MMP-2, and MMP-9 . This dual-pathway mechanism is distinct from that of jaceosidin, enabling pathway-specific mechanistic studies .

Anti-Inflammatory Assay Development: Whole-Blood ROS Scavenging with Maximal Potency per Unit Mass

In whole-blood oxidative burst assays, jaceidin (IC₅₀ 1.0 µM) provides the highest ROS-inhibitory potency among seven structurally related flavonoids from Varthemia iphionoides, outperforming quercetin-3,3′-dimethyl ether (IC₅₀ 1.7 µM) and viscosine (IC₅₀ 11.4 µM) . Laboratories developing high-throughput screens for ROS inhibitors should select jaceidin to minimize compound consumption per well .

VEGFR-Targeted Anti-Angiogenic Drug Discovery: Lead Optimization with Favorable In Silico ADME

For medicinal chemistry programs targeting VEGFR-mediated angiogenesis, jaceidin offers a validated starting scaffold with demonstrated in vivo anti-tumor activity, selective VEGFR binding in docking simulations, and computational ADME parameters (PSA, membrane permeability, oral bioavailability, HERG safety) that surpass the reference flavonoids quercetin and genistein . Procurement of jaceidin rather than less permeable flavonoid alternatives reduces the risk of early-stage ADME-related attrition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jaceidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.